tert-Butyl(2-methoxy-2-methylpropyl)amine

Description

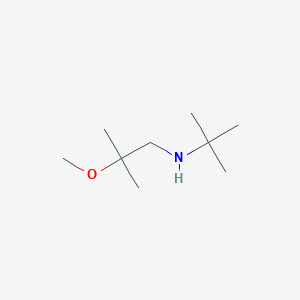

tert-Butyl(2-methoxy-2-methylpropyl)amine is a branched tertiary amine characterized by a tert-butyl group [(CH₃)₃C–] attached to a 2-methoxy-2-methylpropylamine moiety. Its structure combines steric bulk from the tert-butyl group with the polar methoxy group, influencing its physicochemical properties and biological interactions. The compound’s molecular formula is C₉H₂₁NO, with a molecular weight of 159.27 g/mol. Key features include:

- Steric hindrance: The tert-butyl group restricts rotational freedom and modulates reactivity .

- Polarity: The methoxy group enhances solubility in polar aprotic solvents while maintaining moderate lipophilicity.

- Biological relevance: Structural analogs exhibit antioxidant, neuroprotective, and anticancer activities .

Properties

Molecular Formula |

C9H21NO |

|---|---|

Molecular Weight |

159.27 g/mol |

IUPAC Name |

N-tert-butyl-2-methoxy-2-methylpropan-1-amine |

InChI |

InChI=1S/C9H21NO/c1-8(2,3)10-7-9(4,5)11-6/h10H,7H2,1-6H3 |

InChI Key |

IGZQSIBCGAHTDC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NCC(C)(C)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(2-methoxy-2-methylpropyl)amine typically involves the reaction of tert-butylamine with 2-methoxy-2-methylpropyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(2-methoxy-2-methylpropyl)amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or amine oxides.

Reduction: It can be reduced to form secondary or primary amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce secondary or primary amines.

Scientific Research Applications

tert-Butyl(2-methoxy-2-methylpropyl)amine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which tert-Butyl(2-methoxy-2-methylpropyl)amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The methoxy and methyl groups can participate in hydrogen bonding and other interactions, affecting the overall activity of the compound.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The table below highlights structural distinctions and functional outcomes among tert-Butyl(2-methoxy-2-methylpropyl)amine and related compounds:

Detailed Comparisons

Steric and Electronic Effects

- This compound : The tert-butyl group induces steric hindrance, reducing nucleophilicity at the amine center. The methoxy group donates electron density via resonance, enhancing stability in acidic conditions .

- (2-Methoxy-2-methylpropyl)(methyl)amine hydrochloride : The methyl group and hydrochloride salt increase water solubility but reduce lipid membrane permeability compared to the tert-butyl analog .

Key Research Findings

- Lipophilicity and Bioavailability : The tert-butyl group increases LogP by ~0.5 units compared to linear alkylamines, enhancing blood-brain barrier penetration in neuroactive compounds .

- Thermal Stability: Derivatives with methoxy groups decompose at higher temperatures (>200°C) compared to non-polar analogs, as noted in thermogravimetric analyses .

- Toxicity Profile: Limited ecotoxicological data exist for these compounds, emphasizing the need for further studies (see ) .

Biological Activity

Introduction

Tert-Butyl(2-methoxy-2-methylpropyl)amine is a compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Its potential biological activities, including antimicrobial and anticancer properties, make it a subject of interest for researchers. This article will explore the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound can be characterized by its unique chemical structure, which contributes to its biological activity. The presence of the tert-butyl group enhances lipophilicity, facilitating interaction with lipid membranes and improving bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Interaction : The compound may modulate enzyme activity by mimicking natural substrates or inhibitors, thereby influencing metabolic pathways.

- Receptor Modulation : It has potential as a receptor modulator, affecting signaling pathways involved in cellular responses.

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various pathogens.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells. The compound was tested on various cancer cell lines, showing promising results.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

Case Study 1: Anticancer Efficacy

A recent study investigated the effects of this compound on drug-resistant cancer cell lines. The compound was found to enhance the efficacy of conventional chemotherapeutic agents like doxorubicin and paclitaxel.

"The combination treatment led to a significant reduction in tumor volume compared to control groups" .

Case Study 2: Enzyme Inhibition

Another study focused on the compound's role as an enzyme inhibitor. It was shown to inhibit the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism.

"Inhibition of CYP3A4 by this compound suggests potential drug-drug interactions" .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.